

# Application Notes and Protocols for Recombinant Human ELA-14 Expression

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

ELA-14, also known as Apela or Toddler, is a recently discovered peptide hormone that acts as a potent endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor. It plays a crucial role in various physiological processes, including cardiovascular development and function, fluid homeostasis, and angiogenesis. The production of bioactive recombinant human ELA-14 is essential for further investigation into its therapeutic potential.

This document provides a detailed protocol for the expression of recombinant human ELA-14 in a mammalian expression system, specifically Chinese Hamster Ovary (CHO) cells. While E. coli can be used for expressing non-glycosylated proteins, mammalian systems are often preferred for producing secreted human proteins to ensure proper folding and post-translational modifications, which can be critical for biological activity.[1][2] Additionally, protocols for purification, and characterization of the recombinant protein are provided.

#### **Data Presentation**

## Table 1: Hypothetical Expression and Purification Yields for Recombinant Human ELA-14



Parameter	E. coli Expression System (Hypothetical)	CHO Cell Expression System (Hypothetical)
Expression Method	Intracellular	Secreted
Culture Volume (L)	1	1
Protein Yield (mg/L)	5 - 15	1 - 5
Purity after Affinity Chromatography (%)	> 90	> 95
Final Yield after Purification (mg)	2 - 8	0.5 - 3

Note: The values presented in this table are hypothetical and serve as a general reference. Actual yields may vary depending on the specific expression vector, host strain, culture conditions, and purification protocol.

**Table 2: Quality Control Parameters for Recombinant** 

**Human ELA-14** 

Analysis	Specification	Method
Molecular Weight	~1.7 kDa	SDS-PAGE, Mass Spectrometry
Purity	> 95%	SDS-PAGE, HPLC
Identity	Confirmed	Western Blot, Mass Spectrometry
Biological Activity	ED50 in the ng/mL range	Cell-based assay (e.g., ERK phosphorylation)
Endotoxin Level	< 1.0 EU/μg	LAL test

## **Experimental Protocols Gene Synthesis and Vector Construction**



The coding sequence for human ELA-14 can be synthesized with codon optimization for expression in Cricetulus griseus (Chinese hamster). A secretion signal peptide (e.g., from human IL-2) should be included at the N-terminus to ensure the secretion of the recombinant protein into the cell culture medium. To facilitate purification, an affinity tag, such as a hexahistidine (6x-His) tag, can be added to the C-terminus of the ELA-14 sequence. The entire construct is then cloned into a suitable mammalian expression vector, such as pcDNA3.1(+).

#### **Expression in CHO Cells**

- a. Cell Culture and Transfection: Suspension-adapted CHO-S cells are a suitable host for large-scale production. The cells are cultured in a chemically defined, serum-free medium. For transient expression, cells are transfected with the expression vector using a suitable transfection reagent like polyethyleneimine (PEI). For stable expression, the transfected cells are subjected to selection with an appropriate antibiotic (e.g., G418 if the vector carries the neomycin resistance gene). High-producing clones can then be selected and expanded.
- b. Protein Expression and Harvest: Following transfection, the cells are cultured for 3-5 days. The expression of the recombinant protein can be monitored by taking small aliquots of the culture supernatant and analyzing them by Western blot using an anti-His tag antibody. Once optimal expression is reached, the culture is harvested by centrifuging to pellet the cells. The supernatant, containing the secreted recombinant ELA-14, is collected for purification.

#### **Purification of Recombinant Human ELA-14**

- a. Affinity Chromatography: The collected cell culture supernatant is clarified by filtration and then loaded onto a Nickel-NTA (Ni-NTA) agarose column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). After loading, the column is washed with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The recombinant ELA-14 is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- b. Desalting: The eluted fractions containing the purified protein are pooled, and the buffer is exchanged to a storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) using a desalting column or dialysis.

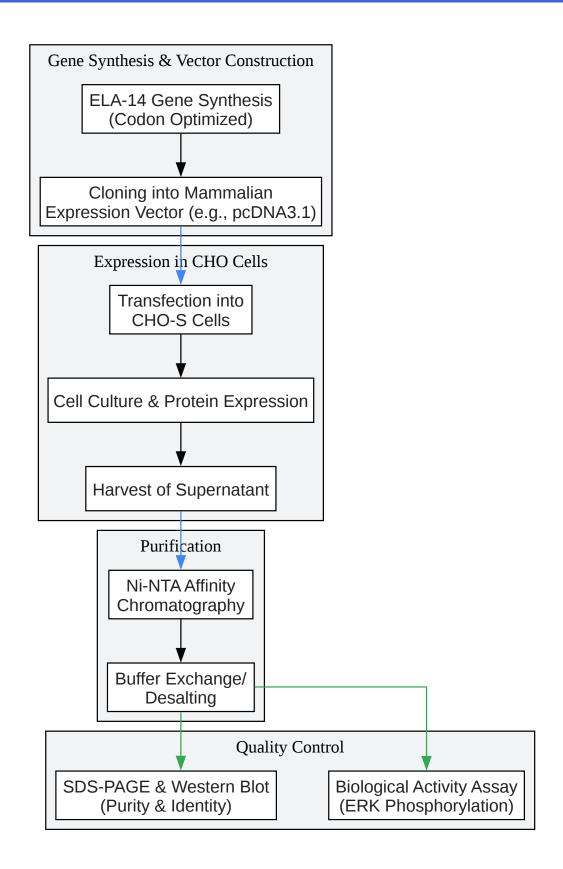
#### **Quality Control**



- a. Purity and Molecular Weight Assessment: The purity and molecular weight of the recombinant ELA-14 are assessed by SDS-PAGE followed by Coomassie Brilliant Blue staining. A single band at the expected molecular weight indicates high purity.
- b. Identity Confirmation: The identity of the purified protein can be confirmed by Western blot analysis using an anti-His tag antibody or an antibody specific to ELA-14. Further confirmation can be obtained by mass spectrometry.
- c. Biological Activity Assay: The biological activity of the recombinant ELA-14 can be determined by a cell-based assay. One common method is to measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK) in cells expressing the apelin receptor (e.g., HEK293-APJ cells). The cells are stimulated with varying concentrations of the purified ELA-14, and the level of phosphorylated ERK is quantified by Western blot or ELISA. The ED<sub>50</sub> value, which is the concentration of the protein that gives half-maximal response, is a measure of its biological activity.

### **Visualization of Pathways and Workflows**

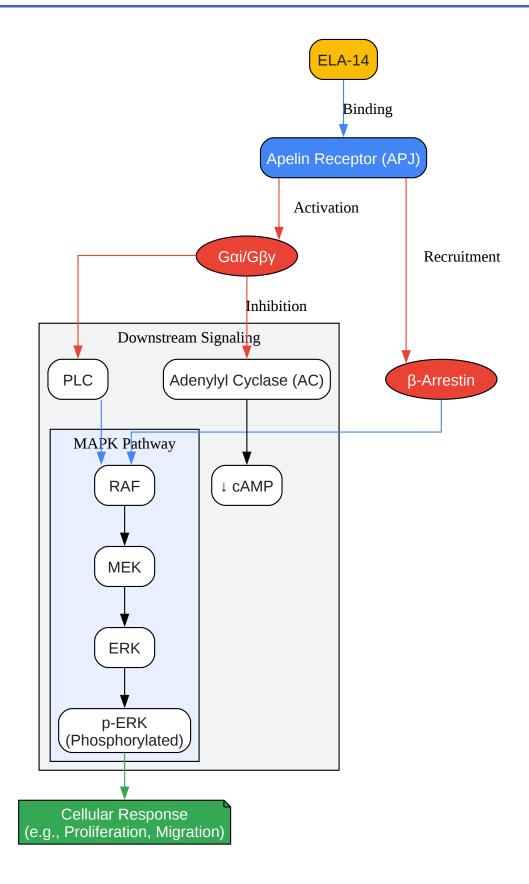




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Caption: Workflow for recombinant human ELA-14 expression and purification.





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Caption: Simplified ELA-14 signaling pathway via the apelin receptor (APJ).



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#### References

- 1. rsc.org [rsc.org]
- 2. protocols.io [protocols.io]
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